1-Methyl-5-nitro-1H-pyrazol

Übersicht

Beschreibung

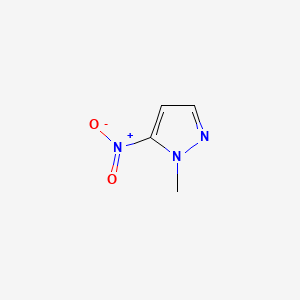

1-Methyl-5-nitropyrazole is a compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 1-methyl-5-nitropyrazole .

Synthesis Analysis

1-Methyl-3,4,5-trinitropyrazole (MTNP) was synthesized using N-methylpyrazole as the starting material via iodination of I2/KIO3 aqueous solution at heating temperature and nitration of 100% HNO3 .Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitropyrazole has been characterized by various spectroscopic techniques. The InChIKey for this compound is COVPJOWITGLAKX-UHFFFAOYSA-N . The Canonical SMILES for this compound is CN1C(=CC=N1)N+[O-] .Chemical Reactions Analysis

The chemical reactions of 1-Methyl-5-nitropyrazole have been studied. For instance, it has been shown that in the gas phase, the nitronium cation does not act as a nitrating agent and generates, by means of one-electron transfer, the aromatic radical cations, which react with NO2· to form nitroaromatic products .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-5-nitropyrazole include a molecular weight of 127.10 g/mol, XLogP3-AA of 0.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 127.038176411 g/mol, Monoisotopic Mass of 127.038176411 g/mol, Topological Polar Surface Area of 63.6 Ų, Heavy Atom Count of 9, Formal Charge of 0, Complexity of 122 .Wissenschaftliche Forschungsanwendungen

Kristallographie und Strukturanalyse

Die Verbindung “1-Methyl-5-nitro-1H-pyrazol” kann in der Kristallographie und Strukturanalyse eingesetzt werden . Zum Beispiel kann es verwendet werden, um die Kristallstruktur verwandter Verbindungen wie “1–methyl-3-propyl-4-nitro-1H-pyrazol-5-carbonsäure” zu untersuchen. Dies kann wertvolle Erkenntnisse über die Eigenschaften und das Verhalten dieser Verbindungen liefern .

Synthese von Pyrazolderivaten

“this compound” kann als Ausgangsmaterial für die Synthese verschiedener Pyrazolderivate dienen . Diese Derivate können mit verschiedenen Methoden synthetisiert werden, darunter Übergangsmetallkatalysatoren, Photoredoxreaktionen, Eintopf-Mehrkomponentenprozesse, neuartige Reaktanten und innovative Reaktionstypen .

Medizinische Chemie

Pyrazole, einschließlich “this compound”, haben einen privilegierten Status als vielseitige Gerüste in verschiedenen Bereichen der chemischen Industrie, einschließlich der Medizin . Es wurde festgestellt, dass sie verschiedene biologische Aktivitäten aufweisen, wie z. B. Antituberkulose-, antimikrobielle, antimykotische, entzündungshemmende, krebshemmende und antidiabetische Aktivitäten .

Herstellung von Arzneimittelmolekülen

Derivate von “this compound” werden als wichtige Zwischenprodukte bei der Herstellung von Arzneimittelmolekülen verwendet . Das Vorhandensein einer Esterfunktionalität in Pyrazolen bietet eine attraktive Methode zur Erzeugung von Derivaten, die interessante medizinische und biologische Eigenschaften besitzen können .

Organische Synthese

Die Pyrazolstruktur, einschließlich “this compound”, hat faszinierende Anwendungen in der organischen Synthese, wo sie sowohl als dirigierende als auch als transformierende Gruppe fungiert .

Pflanzenschutzmittel

Pyrazole, einschließlich “this compound”, sind wichtige privilegierte Gerüste, die in biologisch aktiven Molekülen und Pflanzenschutzmitteln vorkommen . Sie sind in verschiedenen kleinen Molekülen vorhanden und zeigen eine Vielzahl von landwirtschaftlichen Aktivitäten .

Zukünftige Richtungen

Future research on nitropyrazoles like 1-Methyl-5-nitropyrazole could focus on exploring new synthetic routes and process optimization, studying the physicochemical properties and the combination formulations with high energy compounds, and seeking green nitration agents and catalysts needed in the synthesis of nitropyrazole compounds .

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse range of activities .

Mode of Action

Pyrazoles, in general, are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The mode of action would depend on the specific biological target and the structural modifications of the pyrazole compound.

Biochemical Pathways

It’s important to note that pyrazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

1-methyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-4(7(8)9)2-3-5-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVPJOWITGLAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202562 | |

| Record name | 1-Methyl-5-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54210-33-2 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54210-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 1-methyl-5-nitropyrazole?

A: 1-Methyl-5-nitropyrazole is a substituted pyrazole ring containing both a nitro group (-NO2) and a methyl group (-CH3). Its molecular formula is C4H5N3O2 and it has a molecular weight of 127.10 g/mol [, ]. The presence and position of the nitro group significantly influence its reactivity and spectroscopic properties.

Q2: How does the position of the nitro group influence the reactivity of 1-methyl-5-nitropyrazole?

A: Research has shown that the nitro group's position on the pyrazole ring dramatically impacts the compound's reactivity in nucleophilic substitution reactions []. Specifically, the nitro group in the 5-position of the pyrazole ring exhibits different reactivity compared to when it's located at the 3-position. This difference arises from the electronic effects exerted by the nitro group on the pyrazole ring, influencing the electron density distribution and thus, its reactivity towards nucleophiles.

Q3: Can 1-methyl-5-nitropyrazole be used as a ligand in the synthesis of metal complexes?

A: Yes, 1-methyl-5-nitropyrazole can act as a ligand in platinum(II) complexes []. Studies have investigated the synthesis and characterization of these complexes using techniques such as elemental analysis, ESI MS spectrometry, NMR (1H and 195Pt), IR, and far IR spectroscopy. The research also explored the potential of these complexes as anti-cancer agents, evaluating their cytotoxicity against various human cancer cell lines.

Q4: What spectroscopic techniques are useful for studying 1-methyl-5-nitropyrazole?

A4: Several spectroscopic methods prove valuable in analyzing 1-methyl-5-nitropyrazole, including:

- GC-MS: This technique has identified 1-methyl-5-nitropyrazole as a constituent in the ethanol leaf extract of Solanum americanum [].

- NMR Spectroscopy: Both 1H and 195Pt NMR are essential for characterizing 1-methyl-5-nitropyrazole-containing platinum(II) complexes and understanding their structural properties [].

- IR and far IR Spectroscopy: These methods provide insights into the vibrational modes of the molecule and metal-ligand interactions in complexes [].

Q5: Have there been any computational studies on 1-methyl-5-nitropyrazole?

A: Yes, theoretical studies have explored the spectroscopic and electronic properties of 1-methyl-5-nitropyrazole []. This research employed computational methods, potentially including density functional theory (DFT), to gain a deeper understanding of its electronic structure and how it relates to experimental observations.

Q6: Are there known reductive pathways for 1-methyl-5-nitropyrazole?

A: Research has investigated the reductive behavior of nitro- and dinitro-substituted 1-methylpyrazoles, which encompasses 1-methyl-5-nitropyrazole []. These studies likely examined various reduction conditions and characterized the resulting products, offering valuable insights into the compound's reactivity and potential applications in synthetic chemistry.

Q7: Is there research on amination reactions involving 1-methyl-5-nitropyrazole?

A: Yes, scientific literature explores the amination of bromo-substituted 1-methylnitropyrazoles, which includes the 5-nitro isomer []. This research likely focused on the reaction conditions, regioselectivity, and characterization of the aminated products. Understanding these amination reactions is crucial for potentially synthesizing more complex molecules with potentially useful properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.